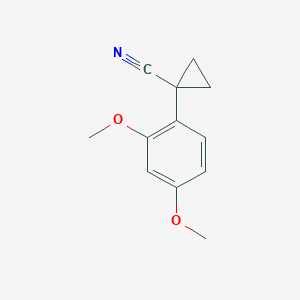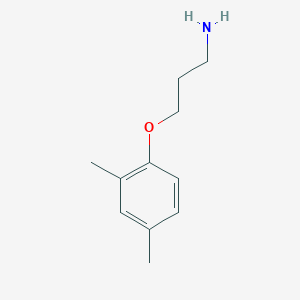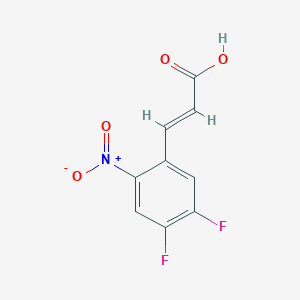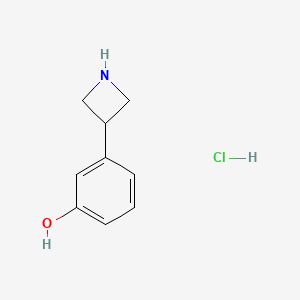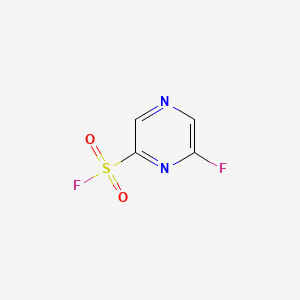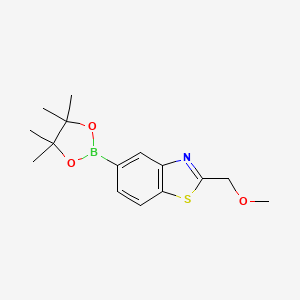
2-(Methoxymethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxymethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with a methoxymethyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group
Métodos De Preparación
The synthesis of 2-(Methoxymethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide, followed by oxidation.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base.
Attachment of the Tetramethyl-1,3,2-dioxaborolan-2-yl Group: This group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic ester precursor.
Análisis De Reacciones Químicas
2-(Methoxymethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole can undergo various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole core to dihydrobenzothiazole derivatives.
Substitution: The methoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The boronic ester group allows for various cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
2-(Methoxymethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound can be used in the development of new materials with specific electronic or photonic properties.
Medicinal Chemistry:
Catalysis: The compound can be used as a ligand in catalytic processes, enhancing the efficiency of various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(Methoxymethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole depends on its specific application. In catalysis, for example, the compound can act as a ligand, coordinating to a metal center and facilitating the formation of reactive intermediates. In medicinal chemistry, its mechanism of action would involve interactions with biological targets, such as enzymes or receptors, leading to modulation of their activity.
Comparación Con Compuestos Similares
Similar compounds to 2-(Methoxymethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole include:
2-(Methoxymethyl)-1,3-benzothiazole: Lacks the boronic ester group, making it less versatile in cross-coupling reactions.
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole: Lacks the methoxymethyl group, which may affect its reactivity and applications.
2-(Methoxymethyl)-5-bromo-1,3-benzothiazole: Contains a bromine atom instead of the boronic ester group, leading to different reactivity in substitution and coupling reactions.
The unique combination of the methoxymethyl and boronic ester groups in this compound provides it with distinct reactivity and versatility in various chemical transformations and applications.
Propiedades
Fórmula molecular |
C15H20BNO3S |
|---|---|
Peso molecular |
305.2 g/mol |
Nombre IUPAC |
2-(methoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C15H20BNO3S/c1-14(2)15(3,4)20-16(19-14)10-6-7-12-11(8-10)17-13(21-12)9-18-5/h6-8H,9H2,1-5H3 |
Clave InChI |
OYYMDGDBWJPABG-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)SC(=N3)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoicacid](/img/structure/B13539923.png)
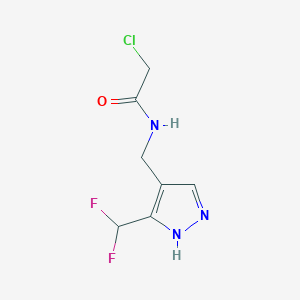
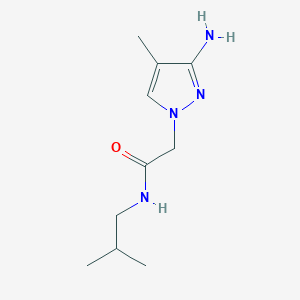
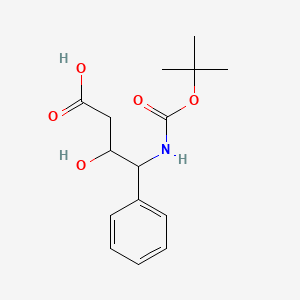
![3-((5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13539940.png)
